molecular formula C13H13IN4O B8576235 5-(3-iodo-1H-indol-5-yl)-N-isopropyl-1,3,4-oxadiazol-2-amine

5-(3-iodo-1H-indol-5-yl)-N-isopropyl-1,3,4-oxadiazol-2-amine

Cat. No. B8576235
M. Wt: 368.17 g/mol
InChI Key: HCYQEIHGOLRKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09321756B2

Procedure details

To a solution of 5-(1H-indol-5-yl)-N-isopropyl-1,3,4-oxadiazol-2-amine (150 mg, 0.6148 mmol) in DMF (1.5 mL) was added 1.2M aq. KOH (1.5 mL) and the reaction was stirred at 0° C. for 5 min. I2 (234 mg, 0.9297 mmol) was added and the mixture was stirred for additional 1 h. The reaction was quenched with H2O (10 mL) to get a pink precipitate. The precipitate was filtered, washed with H2O (6 mL) and dried. The crude product was purified with silica-gel column chromatography (eluent: 50% EtOAc in petroleum ether) to give 5-(3-iodo-1H-indol-5-yl)-N-isopropyl-1,3,4-oxadiazol-2-amine (140 mg, 61%) as a pink solid. MS (ESI, pos. ion) m/z: 369.1 (M+1); 1H NMR (400 MHz, DMSO-d6): δ 11.85 (brs, 1H), 7.68 (m, 2H), 7.65 (m, 1H), 7.62 (d, J=7.2 Hz, 1H), 7.55 (d, J=8.4 Hz, 1H), 3.70-3.75 (m, 1H), 1.20 (d, J=6.4 Hz, 6H).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
234 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]3[O:14][C:13]([NH:15][CH:16]([CH3:18])[CH3:17])=[N:12][N:11]=3)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[OH-].[K+].[I:21]I>CN(C=O)C>[I:21][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[C:6]([C:10]3[O:14][C:13]([NH:15][CH:16]([CH3:18])[CH3:17])=[N:12][N:11]=3)[CH:5]=2)[NH:1][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C1=NN=C(O1)NC(C)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
234 mg
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for additional 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with H2O (10 mL)
CUSTOM
Type
CUSTOM
Details
to get a pink precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with H2O (6 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crude product was purified with silica-gel column chromatography (eluent: 50% EtOAc in petroleum ether)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
IC1=CNC2=CC=C(C=C12)C1=NN=C(O1)NC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.